8-Bromo-7-(4-fluorophenyl)-3,3-dimethyl-3,4-dihydro-2H-pyrazolo[5,1-b][1,3,5]oxazasiline
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Overview
Description
8-Bromo-7-(4-fluorophenyl)-3,3-dimethyl-3,4-dihydro-2H-pyrazolo[5,1-b][1,3,5]oxazasiline is a heterocyclic compound that features a unique combination of bromine, fluorine, and silicon atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-(4-fluorophenyl)-3,3-dimethyl-3,4-dihydro-2H-pyrazolo[5,1-b][1,3,5]oxazasiline typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring, followed by the introduction of the oxazasiline moiety. The bromine and fluorine substituents are introduced through halogenation reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-7-(4-fluorophenyl)-3,3-dimethyl-3,4-dihydro-2H-pyrazolo[5,1-b][1,3,5]oxazasiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or to convert the oxazasiline ring into other heterocyclic structures.
Substitution: Halogen atoms in the compound can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[5,1-b][1,3,5]oxazasiline derivatives.
Scientific Research Applications
8-Bromo-7-(4-fluorophenyl)-3,3-dimethyl-3,4-dihydro-2H-pyrazolo[5,1-b][1,3,5]oxazasiline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and reactivity. It may exhibit biological activities such as anti-inflammatory, antiviral, or anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: Researchers use the compound to study the interactions between small molecules and biological macromolecules, providing insights into enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 8-Bromo-7-(4-fluorophenyl)-3,3-dimethyl-3,4-dihydro-2H-pyrazolo[5,1-b][1,3,5]oxazasiline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-3,3-dimethyl-3,4-dihydro-2H-pyrazolo[5,1-b][1,3,5]oxazasiline: Similar structure but lacks the fluorophenyl group.
8-Bromo-7-(4-chlorophenyl)-3,3-dimethyl-3,4-dihydro-2H-pyrazolo[5,1-b][1,3,5]oxazasiline: Similar structure but with a chlorine atom instead of fluorine.
7,8-Dibromo-3,3-dimethyl-3,4-dihydro-2H-pyrazolo[5,1-b][1,3,5]oxazasiline: Contains an additional bromine atom.
Uniqueness
8-Bromo-7-(4-fluorophenyl)-3,3-dimethyl-3,4-dihydro-2H-pyrazolo[5,1-b][1,3,5]oxazasiline is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the oxazasiline ring system provides a distinct set of properties that can be exploited in various scientific and industrial applications.
Properties
Molecular Formula |
C13H14BrFN2OSi |
---|---|
Molecular Weight |
341.25 g/mol |
IUPAC Name |
8-bromo-7-(4-fluorophenyl)-3,3-dimethyl-2,4-dihydropyrazolo[5,1-b][1,3,5]oxazasiline |
InChI |
InChI=1S/C13H14BrFN2OSi/c1-19(2)7-17-13(18-8-19)11(14)12(16-17)9-3-5-10(15)6-4-9/h3-6H,7-8H2,1-2H3 |
InChI Key |
VBZSHLLLCNBKIM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CN2C(=C(C(=N2)C3=CC=C(C=C3)F)Br)OC1)C |
Origin of Product |
United States |
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